molecular formula C6H9N3O B2849064 2-[(pyrazin-2-yl)amino]ethan-1-ol CAS No. 1640-86-4

2-[(pyrazin-2-yl)amino]ethan-1-ol

Cat. No.: B2849064
CAS No.: 1640-86-4
M. Wt: 139.158
InChI Key: SMHOMFGFMJZEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(pyrazin-2-yl)amino]ethan-1-ol typically involves the reaction of pyrazine-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as trifluoromethanesulfonic acid. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to purification steps, including recrystallization and distillation, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-[(pyrazin-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(pyrazin-2-yl)amino]ethan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-[(pyrazin-2-yl)amino]ethan-1-ol can be compared with other similar compounds, such as:

Uniqueness: The presence of the pyrazine ring in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(pyrazin-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-4-3-9-6-5-7-1-2-8-6/h1-2,5,10H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHOMFGFMJZEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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